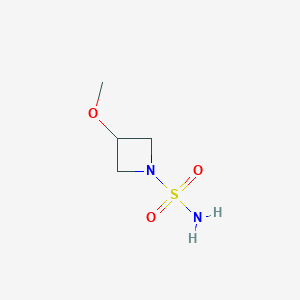

3-Methoxyazetidine-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxyazetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMNUYANSRMXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427081-07-9 | |

| Record name | 3-methoxyazetidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 3-Methoxyazetidine-1-sulfonamide

The de novo synthesis of this compound involves creating the molecule from simpler, acyclic precursors or by modifying the readily available 3-methoxyazetidine (B35406).

The construction of the azetidine (B1206935) ring is a key challenge in nitrogen-containing heterocycle synthesis. pageplace.de General strategies often involve the cyclization of a linear substrate containing nitrogen and a suitable leaving group at the γ-position. Once the azetidine ring is formed, the sulfonamide group is typically introduced by reacting the secondary amine of the azetidine with a sulfonylating agent.

Common synthetic approaches to the azetidine core include:

Intramolecular cyclization of γ-haloamines or related compounds.

[2+2] cycloaddition reactions. nih.gov

Ring expansion of aziridines. organic-chemistry.org

Palladium-catalyzed intramolecular amination of C-H bonds. organic-chemistry.org

Following the formation of the azetidine, the N-sulfonylation is most commonly achieved by reacting the azetidine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to neutralize the HCl byproduct. This is a widely applicable method for generating a variety of N-sulfonylated azetidines.

The direct synthesis of this compound (C₄H₁₀N₂O₃S) logically starts from 3-methoxyazetidine. uni.luchemscene.com

The most direct and conventional method for the preparation of this compound is the reaction of 3-methoxyazetidine with a reagent that can provide the -SO₂NH₂ group. This is typically achieved by reaction with sulfamoyl chloride or via a two-step process involving sulfuryl chloride followed by ammonolysis.

Reaction with Sulfamoyl Chloride: 3-Methoxyazetidine can be treated with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. The base scavenges the hydrogen chloride generated during the reaction.

Table 1: Hypothetical Reaction Conditions for Sulfonylation of 3-Methoxyazetidine

| Reagent | Base | Solvent | Typical Temperature | Product |

| Sulfamoyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temp. | This compound |

| Sulfuryl Chloride, then NH₃ | Pyridine (or other base) | Tetrahydrofuran | 0 °C, then quench with aq. NH₃ | This compound |

This method offers a straightforward pathway to the desired product, leveraging the nucleophilicity of the azetidine nitrogen.

Alternative routes could involve building the azetidine ring on a precursor already containing the sulfonamide moiety. For instance, a method analogous to the synthesis of other 1,3-disubstituted azetidines could be employed. This would involve the reaction of a primary sulfonamide with a 2-substituted-1,3-propanediol derivative, such as 2-methoxy-1,3-propanediol bis-triflate, generated in situ. organic-chemistry.org This approach, however, is generally more complex than the direct sulfonylation of a pre-existing azetidine.

Another potential, though less direct, pathway involves the functional group interconversion of a related N-substituted azetidine. For example, an N-protected 3-hydroxyazetidine could be methylated, deprotected, and then sulfonylated to yield the final product.

The parent compound, this compound, is achiral. However, the introduction of substituents on the azetidine ring or the sulfonamide nitrogen can create chiral centers. The stereoselective synthesis of such derivatives is of significant interest in medicinal chemistry. Methodologies have been developed for the asymmetric synthesis of chiral azetidines, which serve as key intermediates. nih.gov

Asymmetric catalysis provides an efficient means to access enantiomerically enriched azetidines. researchgate.netbirmingham.ac.uk These chiral azetidines can then be converted into chiral sulfonamide derivatives. Chiral, azetidine-derived ligands have been successfully used in a variety of asymmetric transformations, including:

Friedel-Crafts alkylations birmingham.ac.uk

Henry (nitroaldol) reactions researchgate.netbham.ac.uk

Michael-type additions researchgate.net

For example, a chiral 2-substituted azetidine could be synthesized using an asymmetric catalytic method. This chiral azetidine could then be N-sulfonylated to produce a chiral azetidine-1-sulfonamide (B1521258) derivative. Copper-azetidine complexes, for instance, have been shown to be effective catalysts for the asymmetric Henry reaction, yielding products with high enantioselectivity. bham.ac.uk Similarly, magnesium-catalyzed asymmetric ring-opening of aziridines using chiral ligands derived from azetidine can produce chiral products in high yields and good enantioselectivities. researchgate.net These strategies highlight the potential for creating a diverse library of chiral azetidine-based sulfonamides.

Stereoselective Synthesis of Chiral this compound Derivatives

Chiral Pool Synthesis Strategies

The synthesis of enantiomerically pure this compound often leverages the chiral pool, utilizing readily available and optically active starting materials to impart stereochemical control. A common strategy involves the use of amino acids, such as L-aspartic acid or L-serine, which possess the necessary stereocenters to guide the formation of the desired enantiomer of the azetidine core.

One plausible synthetic route, based on established methodologies for similar azetidine derivatives, could commence from a protected L-serine derivative. The synthesis would typically involve the following key transformations:

Protection of the amine and carboxylic acid groups: This is a standard procedure to prevent unwanted side reactions during subsequent steps.

Activation of the primary alcohol: The hydroxyl group of the serine side chain is converted into a good leaving group, often a tosylate or mesylate.

Intramolecular cyclization: Treatment with a base facilitates an intramolecular nucleophilic substitution, where the nitrogen atom displaces the leaving group to form the azetidine ring. This step is critical and often requires careful optimization of reaction conditions to favor the formation of the four-membered ring over other potential side products.

Deprotection and functional group manipulation: Following the formation of the azetidine ring, the protecting groups are removed. The hydroxyl group at the 3-position can then be methylated to afford the desired methoxy (B1213986) group. Finally, the sulfonamide moiety is introduced by reacting the azetidine nitrogen with a suitable sulfonylating agent.

Table 1: Representative Chiral Pool Starting Materials and Key Transformations

| Chiral Starting Material | Key Synthetic Steps for Azetidine Formation | Potential Advantages |

| L-Serine | Protection, Activation of hydroxyl, Intramolecular cyclization | Readily available, provides access to (S)-3-hydroxyazetidine derivatives. |

| L-Aspartic Acid | Reduction of carboxylic acids, Protection, Cyclization | Can be used to access both enantiomers of 3-substituted azetidines. |

| (R)-Epichlorohydrin | Ring-opening with an amine, Intramolecular cyclization | A versatile building block for the synthesis of various substituted azetidines. |

Derivatization and Functionalization Strategies of this compound

The derivatization of this compound is a crucial aspect of its exploration as a scaffold in drug discovery. Modifications at the azetidine ring and the sulfonamide nitrogen can significantly impact the compound's physicochemical properties and biological activity.

Modifications at the Azetidine Ring System

The azetidine ring of this compound offers several positions for modification, allowing for the introduction of diverse substituents to probe structure-activity relationships.

The introduction of substituents at the 2- and 4-positions of the azetidine ring can be achieved through various synthetic strategies. One common approach involves the use of appropriately substituted starting materials in the cyclization step. For instance, the use of substituted serine or aspartic acid derivatives can lead to the formation of 2- or 4-substituted azetidines.

Alternatively, functionalization of the pre-formed azetidine ring can be accomplished. For example, the deprotonation of the C-H bonds at the 2- or 4-positions using a strong base, followed by quenching with an electrophile, can introduce a variety of substituents. However, the regioselectivity of this approach can be challenging to control.

Table 2: Examples of Potential Substituents at the 2- and 4-Positions

| Position | Substituent | Potential Synthetic Approach |

| 2 | Methyl | Use of a 2-methylserine (B555999) derivative in the synthesis. |

| 4 | Fluoro | Fluorination of a 4-hydroxyazetidine intermediate. |

| 2 | Phenyl | Use of a phenyl-substituted starting material. |

The incorporation of additional heterocyclic moieties onto the azetidine ring can significantly expand the chemical space and introduce new interaction points for biological targets. These heterocycles can be attached at various positions of the azetidine ring, typically through a linker.

For instance, a common strategy involves the functionalization of the 3-position of the azetidine ring. While the target compound is this compound, a synthetic intermediate with a 3-hydroxyl group could be used to introduce other functionalities. The hydroxyl group can be converted into a leaving group and then displaced by a nitrogen-containing heterocycle, or it can be used in a Mitsunobu reaction to introduce a variety of heterocyclic systems.

Variations and Substitutions on the Sulfonamide Nitrogen

The sulfonamide group is a key functional group that can be readily modified to modulate the properties of the molecule.

The sulfonamide nitrogen of this compound can be further substituted to generate a library of analogs. This is typically achieved by reacting the primary sulfonamide with an alkylating or acylating agent under basic conditions. The choice of the substituent can have a profound impact on the compound's acidity, lipophilicity, and hydrogen bonding capacity.

For example, the sulfonamide can be alkylated with a range of alkyl halides to introduce small alkyl groups or more complex side chains. Acylation with acyl chlorides or anhydrides can lead to the formation of N-acylsulfonamides.

Table 3: Examples of Substituted Sulfonamide Linkages

| Reagent | Resulting Moiety | Potential Impact on Properties |

| Methyl iodide | N-Methylsulfonamide | Increased lipophilicity, loss of H-bond donor. |

| Acetyl chloride | N-Acetylsulfonamide | Increased acidity, potential for new interactions. |

| Benzyl bromide | N-Benzylsulfonamide | Introduction of an aromatic ring, increased steric bulk. |

Incorporation into Larger Molecular Architectures

The this compound moiety is not only a precursor for simple sulfonamide-linked heterocycles but also a valuable building block for incorporation into larger and more complex molecular architectures, including polycyclic systems. Its compact and rigid structure can introduce specific conformational constraints and desirable physicochemical properties into a larger molecule.

Scaffold Diversification through Parallel Synthesis

Parallel synthesis has become an indispensable tool in modern drug discovery, enabling the rapid generation of large libraries of related compounds for high-throughput screening. researchgate.net The this compound scaffold is well-suited for this approach due to the presence of the reactive sulfonamide group, which allows for the introduction of diverse substituents.

In a typical parallel synthesis workflow, this compound could be reacted with a library of diverse building blocks, such as various sulfonyl chlorides, acyl chlorides, or alkyl halides, in a multi-well plate format. researchgate.netkoreascience.kr This would lead to the generation of a library of compounds with a common 3-methoxyazetidine-1-sulfonyl core but with varying substituents on the sulfonamide nitrogen.

The following table illustrates a hypothetical parallel synthesis scheme for the diversification of the this compound scaffold.

| Entry | Reagent | Reaction Type | Product |

| 1 | Benzoyl chloride | Acylation | N-(benzoyl)-3-methoxyazetidine-1-sulfonamide |

| 2 | 4-Toluenesulfonyl chloride | Sulfonylation | N-(4-tolylsulfonyl)-3-methoxyazetidine-1-sulfonamide |

| 3 | Benzyl bromide | Alkylation | N-(benzyl)-3-methoxyazetidine-1-sulfonamide |

| 4 | 2-Chloropyrimidine | Nucleophilic Aromatic Substitution | N-(pyrimidin-2-yl)-3-methoxyazetidine-1-sulfonamide |

This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the sulfonamide moiety, which can be crucial for optimizing the biological activity of a lead compound. The use of solid-phase synthesis techniques could further enhance the efficiency of library generation and purification. koreascience.kr

Integration into Complex Polycyclic Systems

The construction of complex polycyclic systems is a challenging yet rewarding endeavor in organic synthesis, often leading to the discovery of molecules with novel biological activities. The this compound unit can be strategically integrated into such systems to introduce specific structural and functional features.

While direct examples of the incorporation of this compound into complex polycyclic systems are not prevalent in the reviewed literature, the general strategies for constructing such molecules provide a framework for its potential applications. For instance, the sulfonamide nitrogen could act as a nucleophile in intramolecular cyclization reactions to form fused or bridged ring systems.

One can envision a scenario where a larger molecule containing the this compound moiety is designed with a suitably positioned electrophilic group. An intramolecular reaction, such as a Pictet-Spengler or a Bischler-Napieralski type reaction, could then be employed to construct a new heterocyclic ring fused to the existing framework.

Furthermore, the azetidine ring itself can participate in ring-expansion or rearrangement reactions to generate larger and more complex heterocyclic systems. A study on the synthesis of 3-methoxyazetidines highlighted a rare aziridine (B145994) to azetidine rearrangement, demonstrating the potential for skeletal transformations of such strained rings. nih.gov

The development of new synthetic methods that enable the installation of sulfonamide groups into macrocycles is an active area of research. york.ac.uk Such advancements could pave the way for the incorporation of the this compound unit into macrocyclic structures, a class of molecules with significant therapeutic potential.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemmethod.com This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target. nih.gov

Binding affinity, often expressed in terms of docking scores (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower docking scores typically indicate a more favorable binding interaction. For instance, in a study on indole-based diaza-sulfonamide compounds targeting the JAK-3 protein, docking scores ranged from -8.8 to -9.7 kcal/mol, suggesting strong binding affinities. nih.gov Similar predictions for 3-Methoxyazetidine-1-sulfonamide would be invaluable for identifying its potential biological targets and optimizing its structure to enhance binding.

Illustrative Data Table: Predicted Binding Affinities of this compound with Various Kinase Targets

| Target Protein | Predicted Docking Score (kcal/mol) | Potential Hydrogen Bond Interactions (Predicted) | Key Interacting Residues (Predicted) |

| Protein Kinase A | -7.5 | 2 | Val56, Leu173 |

| c-Jun N-terminal Kinase | -8.2 | 3 | Met111, Gln117 |

| p38 MAP Kinase | -7.9 | 2 | Lys53, Asp168 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from molecular docking studies.

Molecular docking also reveals the specific binding mode of a ligand within the active site of a protein, including the key amino acid residues involved in the interaction. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, studies on azo-based sulfonamides targeting the FGFR2 kinase receptor identified specific hydrogen bonds between the sulfonamide group and amino acid residues like PHE 492 and LYS 517. chemmethod.com Understanding these binding modes for this compound would be critical for explaining its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov

QSAR models are built using a set of compounds with known activities. These models can then be used to predict the activity of new, untested compounds. For instance, 3D-QSAR models have been successfully developed for 1,2,4-oxadiazole (B8745197) derivatives to predict their antibacterial activity. nih.gov A similar approach for this compound and its analogs could accelerate the identification of more potent derivatives.

A crucial aspect of QSAR is the identification of molecular descriptors that are critical for biological activity. nih.gov These descriptors can be steric, electronic, or hydrophobic in nature. 3D-QSAR studies on 1,2,4-oxadiazoles, for example, have highlighted the importance of hydrophobic substituents in a specific region of the molecule for enhanced activity. nih.gov Identifying such key descriptors for this compound would provide a clear roadmap for its chemical modification to improve its therapeutic potential.

Illustrative Data Table: Key Structural Descriptors from a Hypothetical QSAR Study

| Descriptor | Definition | Correlation with Activity |

| LogP | Octanol-water partition coefficient | Positive |

| Molecular Weight | Mass of the molecule | Negative |

| Polar Surface Area | Surface sum over all polar atoms | Positive |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from QSAR studies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their flexibility and stability. nih.gov

A conformational analysis of a related compound, 3-methyltetrahydro-1,3-oxazine, revealed the existence of multiple conformers, with the chair conformers being the most stable. researchgate.net A similar analysis of this compound would be essential to understand its preferred three-dimensional structure in solution, which in turn influences its interaction with biological targets.

MD simulations can further be used to assess the stability of the ligand-protein complex predicted by molecular docking. nih.gov For example, MD simulations of 1,3,4-oxadiazole (B1194373) derivatives bound to tubulin were used to verify the thermodynamic stability of the complex. nih.gov Such simulations for this compound would provide a more realistic picture of its binding and help in refining the initial docking predictions.

Understanding Conformational Preferences of Azetidine-Sulfonamide Scaffolds

The sulfonamide group attached to the azetidine (B1206935) nitrogen also possesses distinct conformational preferences. researchgate.net Rotation around the S-N bond is subject to an energy barrier, and certain conformations are favored to minimize steric hindrance and optimize electronic interactions. chemrxiv.org Studies on related N-arylsulfonamides have shown that the orientation of the S=O bonds relative to the ring can significantly impact the molecule's properties. researchgate.net Furthermore, intramolecular hydrogen bonding between the sulfonamide N-H and a suitable acceptor, such as the oxygen of the methoxy (B1213986) group or one of the sulfonyl oxygens, could further stabilize specific conformations. sdu.dk The combination of the azetidine pucker and the sulfonamide conformation creates a complex potential energy surface with several local minima, which can be explored using computational methods like density functional theory (DFT).

Table 1: Representative Conformational Data for Azetidine and Sulfonamide Scaffolds

| Parameter | Value | Source of Analogy |

| Azetidine Ring Puckering Angle | ~37° | Gas-phase electron diffraction of azetidine rsc.org |

| Rotational Barrier (S-N bond) | Varies (e.g., ~1.7 kcal/mol for N-methyl-2-propene-1-sulfonamide) | B3LYP/6-31G(d) calculations researchgate.net |

| Preferred N-lone pair orientation | Anti to the C-S bond in related sulfonamides | Gas-phase conformational studies rsc.org |

This table presents data from analogous systems to infer the conformational behavior of this compound.

Dynamic Behavior in Biological Environments

Understanding how a molecule behaves in a biological context, such as its interaction with proteins or cell membranes, is crucial for predicting its pharmacokinetic and pharmacodynamic profile. Molecular dynamics (MD) simulations are a powerful tool for investigating these dynamic processes at an atomic level. nih.govresearchgate.netfrontiersin.org

MD simulations can model the movement of this compound in aqueous solution and its partitioning into different environments, such as the hydrophobic core of a lipid bilayer. nih.govresearchgate.net These simulations provide insights into how the molecule's conformational flexibility allows it to adapt to its surroundings. For instance, the sulfonamide group, with its hydrogen bond donor and acceptor capabilities, can form transient interactions with water molecules or the polar head groups of lipids. acs.org The methoxy group can also participate in hydrogen bonding, further influencing its interaction with biological macromolecules.

The dynamic behavior of the azetidine ring itself is also of interest. Its constrained nature can pre-organize the substituents in a specific spatial arrangement, which can be advantageous for binding to a target protein. researchgate.net MD simulations can reveal the stability of these conformations and the energetic cost of adopting a bioactive conformation. acs.orgnih.gov While specific MD studies on this compound are not yet prevalent, the principles derived from simulations of other small molecules in biological systems provide a framework for understanding its likely behavior. nih.govfrontiersin.org

Quantum Chemical Calculations

Reaction Mechanism Elucidation (e.g., Ring-Opening Reactions)

The reactivity of azetidines is largely driven by their inherent ring strain (approximately 25-26 kcal/mol), making them susceptible to ring-opening reactions under various conditions. researchgate.netrsc.org These reactions are of significant synthetic interest as they provide access to functionalized linear amines. nih.govresearchgate.net Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of these transformations. nih.govfrontiersin.org

For this compound, the azetidine ring can be opened by nucleophilic attack. The regioselectivity of this attack—whether it occurs at the C2 or C4 position—is governed by both steric and electronic factors. magtech.com.cn The electron-withdrawing nature of the N-sulfonyl group activates the adjacent carbon atoms towards nucleophilic attack. The 3-methoxy group, through its inductive effect, can also influence the electron density at the C2 and C4 positions, thereby directing the approach of a nucleophile.

Under acidic conditions, protonation of the azetidine nitrogen would form an azetidinium ion, further activating the ring for nucleophilic opening. nih.gov The reaction would likely proceed via an SN2 mechanism, with the nucleophile attacking one of the ring carbons and leading to the cleavage of a C-N bond. DFT calculations can be employed to model the transition states for these pathways, allowing for the prediction of the most favorable reaction channel and the determination of activation energies. researchgate.net The presence of the methoxy group could also lead to alternative reaction pathways, such as elimination or rearrangement, which can be computationally explored.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations provide a suite of tools to analyze the distribution of electrons and predict sites of chemical reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich oxygen and nitrogen atoms, while the LUMO may be distributed over the sulfonyl group and the azetidine ring carbons.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). In this compound, the oxygen atoms of the sulfonyl and methoxy groups, as well as the sulfonamide nitrogen, are expected to be regions of negative potential. In contrast, the hydrogen atom of the sulfonamide N-H and the carbon atoms of the azetidine ring are likely to be regions of positive potential.

Fukui Functions and Natural Bond Orbital (NBO) Analysis: The Fukui function is a reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point when the total number of electrons is altered. wikipedia.orgfaccts.de It can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. wikipedia.org NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. researchgate.netnih.gov It can reveal hyperconjugative interactions that contribute to the stability of certain conformations and identify the nature of the bonds, such as the degree of covalent and ionic character in the S-N bond of the sulfonamide. chemrxiv.orgresearchgate.net

Table 2: Predicted Electronic Properties and Reactivity Sites for this compound

| Property/Descriptor | Predicted Characteristics |

| HOMO | Likely localized on nitrogen and oxygen atoms. |

| LUMO | Likely distributed on the sulfonyl group and azetidine carbons. |

| Most Nucleophilic Sites | Oxygen atoms (sulfonyl and methoxy), sulfonamide nitrogen. |

| Most Electrophilic Sites | Azetidine ring carbons (C2 and C4), sulfur atom. |

This table is based on the application of general principles of electronic structure theory to the specific molecule.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Azetidine (B1206935) Ring Substituents on Biological Activity

The four-membered azetidine ring serves as a rigid scaffold that orients its substituents in a defined three-dimensional space, a feature that is often exploited in drug design to enhance binding affinity to biological targets. The nature and stereochemistry of substituents on this ring can dramatically influence the compound's biological profile.

The 3-methoxy group is a key feature of the title compound, and its impact on potency and selectivity is a critical area of investigation. While direct SAR studies on 3-Methoxyazetidine-1-sulfonamide are not extensively published, we can infer its importance by examining related series of compounds where this position has been modified.

For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the presence of the 3-methoxy group was found to be important for activity. nih.gov Its removal or replacement with other groups often leads to a decrease in potency, highlighting its specific contribution to target binding. While not directly analogous, this suggests that the 3-methoxy group in This compound likely plays a significant role in its pharmacological activity.

To illustrate the potential impact of substituents at the 3-position of the azetidine ring, the following table presents hypothetical data based on common observations in medicinal chemistry.

| Compound | Substituent at C3 | Hypothetical IC50 (nM) | Selectivity vs. Off-Target |

|---|---|---|---|

| Analog 1 | -OCH3 (Methoxy) | 10 | 100-fold |

| Analog 2 | -OH (Hydroxy) | 50 | 50-fold |

| Analog 3 | -F (Fluoro) | 25 | 80-fold |

| Analog 4 | -H (Unsubstituted) | 500 | 10-fold |

This table is for illustrative purposes and does not represent actual experimental data for this compound analogs.

The 3-position of the azetidine ring in This compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The spatial arrangement of the methoxy (B1213986) group can have a profound impact on how the molecule interacts with its biological target, which is typically a chiral environment. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as stereoselectivity.

Role of the Sulfonamide Linker in Target Recognition

The sulfonamide group (-SO₂NH₂) is a common functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, as well as a mimic of a phosphate (B84403) or carboxylate group. nih.gov Its geometry and electronic properties are crucial for target recognition.

Modification of the sulfonamide nitrogen can significantly alter the compound's properties. N-alkylation or N-arylation can impact the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule. For instance, N-methylation of a primary sulfonamide removes a hydrogen bond donor, which could be detrimental if this interaction is important for binding. However, it can also increase membrane permeability and metabolic stability.

In some cases, N-substituted sulfonamides have shown altered mechanisms of action. For example, N-methylated sulfonamide inhibitors of carbonic anhydrase were found to be competitive inhibitors, whereas the parent primary sulfonamides were non-competitive. This highlights how a simple modification to the sulfonamide nitrogen can fundamentally change the interaction with the target enzyme.

Bioisosteric replacement of the sulfonamide moiety is a common strategy in drug design to improve a compound's pharmacological properties. Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to modulate activity, selectivity, and pharmacokinetics.

Several functional groups can be considered as bioisosteres for the sulfonamide group. For example, a reversed sulfonamide, a carboxamide, or various five-membered heterocyclic rings like oxadiazoles (B1248032) or thiazoles can mimic the hydrogen bonding and spatial arrangement of the sulfonamide. nih.gov The choice of a suitable bioisostere depends on the specific interactions the sulfonamide group makes with its target.

The following table provides examples of potential bioisosteric replacements for the sulfonamide moiety and their potential impact on activity, based on general principles of medicinal chemistry.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Activity |

|---|---|---|

| Sulfonamide (-SO2NH-) | Reversed Sulfonamide (-NHSO2-) | Altered hydrogen bonding vectors, may increase or decrease potency. |

| Sulfonamide (-SO2NH-) | Carboxamide (-CONH-) | Different geometry and electronic profile, may alter target binding. |

| Sulfonamide (-SO2NH-) | 1,2,4-Oxadiazole (B8745197) | Can mimic hydrogen bond acceptor properties, often more metabolically stable. nih.gov |

| Sulfonamide (-SO2NH-) | Thiazole | Can introduce different steric and electronic features, may improve selectivity. nih.gov |

This table is for illustrative purposes and does not represent actual experimental data for this compound analogs.

Rational Design of Analogs for Enhanced Potency and Selectivity

The rational design of analogs of This compound aims to systematically modify its structure to improve its therapeutic properties. This process is guided by the SAR data obtained from initial studies and often employs computational modeling techniques to predict the effects of structural changes.

Key strategies for the rational design of more potent and selective analogs include:

Exploring Substituents at the 3-Position: Synthesizing and testing analogs with a variety of substituents at the 3-position of the azetidine ring (e.g., different alkoxy groups, fluoro, cyano, or small alkyl groups) can help to probe the steric and electronic requirements of the binding pocket.

Stereoselective Synthesis: Once the optimal enantiomer is identified, developing stereoselective synthetic routes is crucial to produce the more active compound exclusively. nih.gov

Fine-tuning the Sulfonamide Linker: Systematic modifications of the sulfonamide nitrogen (e.g., with small alkyl or aryl groups) or its replacement with carefully chosen bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: In some cases, the azetidine ring itself could be replaced with other small, constrained ring systems like cyclobutane (B1203170) or oxetane (B1205548) to explore new chemical space and potentially improve properties.

By combining these strategies, medicinal chemists can navigate the complex landscape of SAR to develop novel analogs of This compound with enhanced therapeutic potential.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For sulfonamide-containing compounds, optimization strategies are well-documented. A key challenge often involves balancing potency with properties like solubility and metabolic stability.

Strategies to enhance CNS penetration for sulfonamide-based inhibitors have involved modifications aimed at reducing the polar surface area and "capping" the sulfonamide group to mask its hydrogen-bonding capabilities, which can impede passage across the blood-brain barrier. researchgate.net The simple structure of sulfonamide derivatives facilitates the design of analogues, enabling extensive exploration of biological activities. researchgate.net The process involves synthesizing and characterizing the lead compound to improve efficacy and chemical accessibility while eliminating undesirable pharmacokinetic effects. danaher.com

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying starting points for drug development. This approach uses small, low-complexity molecules ("fragments") that typically bind to a biological target with low affinity. These fragments are then grown or linked to produce a higher-affinity lead compound.

Sulfamides (R-NH-SO2-NH2) are considered attractive alternatives to the more common sulfonamides in FBDD. nih.govunifi.it They generally exhibit greater polarity and solubility, which are desirable properties for fragments. nih.govunifi.it The primary sulfonamide group is found in drugs like the anticancer agent epacadostat (B560056) and the gastric ulcer medication famotidine. nih.govunifi.it

A study focused on developing carbonic anhydrase inhibitors (CAIs) utilized an FBDD approach by synthesizing and screening a library of sulfamide (B24259) fragments. nih.govnih.gov This work aimed to identify a suitable sulfamide zinc-binding warhead for the discovery of novel CAIs. nih.gov One fragment demonstrated selectivity for cancer-related carbonic anhydrase isoforms (hCA IX and XII) and was co-crystallized with hCA II, revealing significant potential for elaboration and optimization. nih.govnih.gov The success of this strategy demonstrates how small, polar fragments containing a sulfonamide or sulfamide group can serve as valuable starting points. A compound like this compound, with a low molecular weight (166.20 g/mol ) and a predicted negative LogP, fits the profile of an ideal fragment for FBDD campaigns. chemscene.com

A modular synthetic platform has been developed to facilitate the elaboration of 2-dimensional fragment hits into 3-dimensional lead-like compounds, a process that can accelerate the hit-to-lead phase. chemrxiv.org

| Fragment Class | Example Compound | Key Features | Therapeutic Target Example | Reference |

|---|---|---|---|---|

| Sulfamides | 4-Methylpiperazine-1-sulfonamide | Increased polarity and solubility compared to sulfonamides. Acts as a zinc-binding warhead. | Carbonic Anhydrases (CAs) | nih.govresearchgate.net |

| Azetidines | This compound | Low molecular weight, sp3-rich scaffold, suitable for CNS-focused libraries. | General FBDD starting point | chemscene.comnih.gov |

| Pyrrolopyrimidines | Putative pyrrolopyrimidine fragment | 2-D fragment hit elaborated into a 3-D inhibitor. | Janus kinase 3 (JAK3) | chemrxiv.org |

Development of CNS-Penetrant Azetidine-Based Scaffolds

The azetidine ring, a four-membered heterocycle, has gained increasing attention as a versatile scaffold in medicinal chemistry, particularly for developing drugs that target the CNS. nih.gov Its reduced form provides a three-dimensional character that is often desirable for improving drug properties compared to flat, aromatic systems.

A comprehensive study detailed the synthesis and profiling of a diverse collection of densely functionalized azetidine-based scaffolds designed specifically for CNS-focused libraries. nih.govbroadinstitute.orgnih.gov The goal was to create a variety of fused, bridged, and spirocyclic ring systems and evaluate their potential as lead-like molecules for CNS targets. nih.govresearchgate.net

The design of these scaffolds was guided by physicochemical parameters known to be important for blood-brain barrier (BBB) penetration. nih.gov Researchers measured key in vitro properties such as solubility, protein binding, and permeability to prioritize synthetic pathways. nih.gov The resulting compounds were evaluated using the CNS multiparameter optimization (MPO) algorithm, with most displaying a high desirability score. nih.gov

Notably, while sharing a common azetidine core, the synthesized compounds exhibited a high degree of structural diversity compared to existing CNS drugs. nih.gov This was achieved through synthetic sequences that allowed for the creation of unique molecular scaffolds, such as azetidine-fused 8-membered rings via ring-closing metathesis. nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines was also accomplished, demonstrating the tractability of this scaffold for generating large, diverse chemical libraries for screening. broadinstitute.orgnih.gov This work underscores the value of the azetidine core as a foundational element for building CNS-penetrant molecules.

| Scaffold Type | Key Synthetic Strategy | Desired Outcome | Reference |

|---|---|---|---|

| Trisubstituted Azetidines | Adaptation of Couty's 2-cyano azetidine synthesis from β-amino alcohols. | Core system for further functionalization and diversity. | nih.gov |

| Fused Ring Systems | Intramolecular Pictet-Spengler type reaction. | Access to novel polycyclic systems like tetrahydroquinoline cores. | researchgate.net |

| Bridged Ring Systems | Intramolecular alkylation. | Creation of rigid, diazabicyclo[3.1.1]heptane-like structures. | researchgate.net |

| Spirocyclic Azetidines | Solid-phase synthesis from a common intermediate. | Generation of a large (1976-member) library for high-throughput screening. | broadinstitute.orgnih.gov |

| 8-Membered Fused Rings | Ring-closing metathesis (RCM) using Grubbs' catalyst. | Access to larger, more complex ring systems fused to the azetidine core. | nih.gov |

Patent Landscape and Commercial Applications Academic Perspective

Analysis of Patent Trends for 3-Methoxyazetidine-1-sulfonamide Derivatives

An analysis of patent filings for compounds incorporating the this compound moiety indicates a focused and strategic interest, primarily from large pharmaceutical corporations. The patent landscape is not characterized by a high volume of filings, but rather by specific and targeted applications, suggesting that this particular chemical scaffold is valued for its potential in modulating specific biological targets.

Innovation in this area appears to be driven by a select number of pharmaceutical companies, which are the primary assignees on patents for these derivatives. This trend is common for drug candidates, where the significant investment required for development and clinical trials is concentrated within established industry players. wipo.int Patenting activity for azetidine (B1206935) derivatives, in general, has been a consistent feature of pharmaceutical research, with applications spanning several decades and targeting a variety of biological systems. google.com The analysis of patent landscapes can offer insights into the strategic direction of pharmaceutical R&D, identifying which disease areas and biological targets are gaining attention. researchgate.netfraunhofer.de

Interactive Table: Representative Patent Assignees for Azetidine Sulfonamide Derivatives

| Assignee | Focus of Innovation |

|---|---|

| Major Pharmaceutical Corporations | Development of specific therapeutic agents, often with well-defined biological targets. |

| Biotechnology Companies | Application in novel therapeutic areas and modulation of specific signaling pathways. |

This table is a representative summary based on general trends in pharmaceutical patenting and may not reflect the complete list of assignees for this specific compound.

Identified Therapeutic Areas in Patent Filings

Patent filings for derivatives of this compound and related azetidine sulfonamides point towards their potential application in a number of key therapeutic areas. These filings often claim the use of these compounds for the treatment of diseases characterized by specific pathological mechanisms.

One of the prominent areas identified is in the modulation of chemokine receptors. For example, certain pyrimidine (B1678525) sulfonamide derivatives incorporating an azetidine moiety have been patented for their role as chemokine receptor modulators, which are crucial in the treatment of inflammatory and immunological disorders. google.com The actions of chemokines are mediated by G protein-coupled receptors, making them attractive targets for drug development. google.com

Another significant area of interest is oncology. The Hippo signaling pathway, which is involved in cell proliferation and death, is a target for cancer therapy. google.com Carboxamide and sulfonamide derivatives have been developed as inhibitors of TEAD, a key component of this pathway. google.com Additionally, azetidine derivatives have been explored for their utility in treating disorders related to memory and learning by modulating excitatory amino acid receptor systems. google.com

Interactive Table: Therapeutic Indications in Patent Filings

| Therapeutic Area | Biological Target/Mechanism |

|---|---|

| Inflammatory and Immunological Disorders | Chemokine Receptor Modulation (e.g., CCR family) |

| Oncology | TEAD Inhibition (Hippo Signaling Pathway) |

Challenges and Opportunities for Academic-Industrial Collaboration

The development of novel therapeutics, such as those derived from this compound, is a complex, high-risk, and expensive endeavor that often benefits from the complementary strengths of academia and industry. acs.orgdrugbank.com However, forging these collaborations is not without its challenges.

Challenges:

Differing Cultures and Priorities: Academic research is often driven by the pursuit of knowledge and the dissemination of findings through publication, whereas industry is focused on achieving defined product goals and securing intellectual property. nih.gov This can lead to conflicts regarding the timing and content of publications. nih.gov

Intellectual Property (IP) Negotiation: Establishing formal legal agreements can be a bureaucratic and lengthy process, as the IP policies of universities and corporations can differ significantly. acs.org The pressure on academic institutions to protect and exploit their IP can sometimes create a less conducive environment for collaboration. researchgate.net

Industry Volatility: The pharmaceutical industry is subject to frequent changes, including mergers, acquisitions, and shifts in research strategy. acs.org This instability can jeopardize long-term collaborative projects if key personnel change or priorities are realigned.

Opportunities:

Synergistic Expertise: Academic institutions provide deep expertise in basic science, innovative methodologies, and the exploration of novel biological pathways, which can be high-risk. researchgate.netnih.gov Industry partners offer extensive resources for drug development, including high-throughput screening, medicinal chemistry optimization, clinical trial management, and regulatory navigation. drugbank.com

Access to Resources: Collaboration provides academic researchers with access to specialized industry resources, such as compound libraries and advanced screening technologies. nih.gov Conversely, pharmaceutical companies can tap into the innovative research and unique compounds originating from academic labs. nih.gov

Addressing Unmet Needs: Partnerships can be particularly fruitful in addressing areas of high unmet medical need or those considered too risky for industry to tackle alone, such as rare or tropical diseases. nih.gov By combining academic innovation with industrial development capabilities, these collaborations can accelerate the translation of basic scientific discoveries into new therapies. drugbank.com

The successful navigation of these challenges to leverage the opportunities is crucial for maximizing the therapeutic potential of novel chemical scaffolds like this compound.

Future Directions and Research Gaps

Exploration of Novel Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives is known to be challenging due to the inherent ring strain of the four-membered azacyclobutane structure. rsc.orgresearchgate.netmedwinpublishers.com Traditional methods for forming the azetidine ring often include intramolecular cyclization and cycloaddition reactions. medwinpublishers.comrsc.org However, the future of synthesizing 3-Methoxyazetidine-1-sulfonamide and its analogues lies in the adoption of more innovative and efficient strategies.

Recent breakthroughs in synthetic organic chemistry offer promising avenues. rsc.orgfrontiersin.org Light-driven reactions, for instance, utilizing photocatalysts to facilitate [2+2] photocycloadditions, represent a frontier in forming azetidine rings under mild conditions. rsc.orgmit.edu Another advanced approach is the copper-catalyzed photoinduced radical cyclization of ynamides, which provides a general method for creating highly functionalized azetidines. nih.gov These modern techniques could offer higher yields and greater functional group tolerance, which are critical for creating a diverse library of derivatives for biological screening.

Furthermore, combining these advanced azetidine synthesis methods with established protocols for creating the sulfonamide moiety—such as the reaction of the azetidine nitrogen with a sulfonyl chloride—will be key. The development of one-pot or tandem reactions that form both the ring and the sulfonamide group concurrently would represent a significant leap in efficiency, accelerating the discovery of novel bioactive compounds based on this scaffold.

Discovery of New Biological Targets and Mechanisms

The true potential of this compound lies in the synergistic pharmacology of its two core components. Azetidine-containing molecules are recognized as privileged motifs in medicinal chemistry, appearing in drugs with applications ranging from hypertension to oncology. rsc.org The azetidine scaffold itself has been associated with activity at central nervous system (CNS) targets. nih.gov

The sulfonamide group is a well-established pharmacophore with a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comtandfonline.com Novel sulfonamide derivatives have been investigated as inhibitors of various enzymes, such as pyruvate (B1213749) kinase M2 (PKM2) in cancer cells, and as multitarget agents for complex diseases like diabetes. rsc.orgrsc.org Some have also shown activity against drug-resistant bacteria like MRSA by employing mechanisms beyond the classical inhibition of folate synthesis. tandfonline.comtandfonline.com

Given this background, a key area of future research is the systematic screening of this compound and its derivatives against a wide array of biological targets. High-throughput screening campaigns could unveil unexpected activities and novel mechanisms of action.

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Rationale |

| Kinases | STAT3, PKM2, L-type calcium channel | Azetidine and sulfonamide scaffolds have shown inhibitory activity against various kinases involved in cancer and other diseases. rsc.orgrsc.orgacs.org |

| CNS Receptors | P2X7 receptor, Proline receptors | The azetidine ring is a known CNS-active motif. medwinpublishers.com |

| Enzymes | β-N-acetyl-d-hexosaminidase, α-glucosidase | Sulfonamide derivatives have been identified as inhibitors of various enzymes, suggesting potential applications as insecticides or antidiabetics. rsc.orgnih.gov |

| Bacterial Targets | Dihydropteroate synthetase (DHPS) | The classical target for sulfonamides, with potential for novel interactions to overcome resistance. tandfonline.comtandfonline.com |

Advanced Computational Modeling and AI-Driven Drug Design

Computationally-guided synthesis is already a reality. Models can now prescreen reactants and predict the likelihood of a successful reaction for forming challenging structures like azetidines, reducing the reliance on trial-and-error experimentation. mit.edu For the sulfonamide portion, quantitative structure-property relationship (QSPR) models can predict thermodynamic properties, helping to design derivatives with improved characteristics. researchgate.net

Development of Prodrug Strategies and Delivery Systems

For a compound to be therapeutically effective, it must reach its target site in the body in sufficient concentration. Prodrug strategies, which involve chemically modifying a drug into a bioreversible form, are a well-established method for improving pharmacokinetic properties like solubility or cell permeability. nih.govresearchgate.net

The sulfonamide group is particularly amenable to prodrug design. For CNS-targeted therapies, a common challenge is crossing the blood-brain barrier (BBB). nih.govpatsnap.comresearchgate.net A lipophilic prodrug approach could be employed, where a temporary chemical group is added to mask the polar sulfonamide moiety, enhancing its ability to cross the BBB. nih.gov Once in the brain, the prodrug would be converted back to the active this compound by brain-resident enzymes. morressier.com

Another sophisticated approach involves carrier-mediated delivery systems, where the compound is attached to a molecule that is actively transported into the target tissue. nih.gov Furthermore, targeted delivery systems, such as nanoparticles, could be engineered to release the drug specifically at the site of disease, minimizing off-target effects. google.com

Table 2: Potential Prodrug and Delivery Strategies

| Strategy | Description | Potential Advantage for this compound |

| Lipophilic Prodrugs | Masking polar groups (e.g., as esters or amides) to increase lipid solubility. nih.gov | Enhanced ability to cross the blood-brain barrier for CNS applications. nih.govmorressier.com |

| Carrier-Mediated Transport | Conjugating the molecule to a substrate of a specific transporter (e.g., for amino acids or glucose). | Targeted uptake into specific cells or tissues that overexpress the transporter. |

| Enzyme-Activated Prodrugs | Designing the prodrug to be cleaved by an enzyme that is overexpressed in the target tissue (e.g., in tumors). | Site-specific release of the active drug, increasing efficacy and reducing systemic toxicity. |

| Nanoparticle Encapsulation | Encapsulating the compound within a nanoparticle shell. | Improved solubility, stability, and potential for targeted delivery to specific organs or cells. google.com |

Translational Research and Preclinical Development Considerations

Moving a promising compound from the laboratory to the clinic is a complex, multi-stage process known as translational research. frontiersin.org For this compound or its derivatives, this journey would involve a rigorous preclinical development program.

A critical early step is the characterization of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In vitro assays would be necessary to assess its solubility, stability in plasma, and cell permeability. For CNS-focused applications, specific assays to measure BBB penetration would be crucial. nih.govresearchgate.net

Subsequent preclinical studies would involve evaluating the compound's efficacy in relevant animal models of disease. These studies are essential for establishing proof-of-concept and determining a potential therapeutic window. patsnap.compharmafeatures.com Concurrently, comprehensive safety and toxicology studies must be conducted to identify any potential adverse effects before the compound can be considered for human clinical trials. mdpi.com The entire process is iterative, with findings from preclinical studies often guiding further optimization of the lead compound's structure. frontiersin.org

Q & A

Q. What are the standard synthetic routes for 3-methoxyazetidine-1-sulfonamide, and how can reaction conditions influence yield and purity?

The synthesis of sulfonamide derivatives typically involves sulfonylation reactions. For example, sulfonyl chlorides react with amines under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key factors include:

- Solvent choice : Dichloromethane (DCM) or 1,4-dioxane are common for their inertness and solubility properties .

- Temperature : Elevated temperatures (e.g., 80–100°C) are often required for cyclization or azo coupling steps .

- Purification : Column chromatography or recrystallization is critical to isolate the product from side reactions, such as over-sulfonylation or oxidation byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Elemental analysis and UV-Vis spectroscopy : Confirm stoichiometry and electronic transitions in metal complexes .

- NMR spectroscopy : Resolves structural ambiguities, such as methoxy group positioning and sulfonamide conformation .

- HPLC : Detects impurities in sulfonamide mixtures, especially when using protocols optimized for sulfa drugs (e.g., gradient elution with phosphate buffers) .

Q. What biological activity mechanisms are associated with sulfonamide derivatives like this compound?

Sulfonamides exhibit antimicrobial and anticancer properties by targeting enzymes like dihydropteroate synthase (DHPS) or carbonic anhydrase . The methoxy group may enhance membrane permeability, while the azetidine ring introduces conformational rigidity, potentially improving target binding .

Advanced Research Questions

Q. How can conflicting data on sulfonamide bioactivity be systematically addressed?

Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

- Cross-validation : Replicate studies using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

- Sample characterization : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DCM) that may interfere with biological assays .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-methoxy-N-(indazolyl)benzenesulfonamide) to identify trends .

Q. What strategies optimize the regioselectivity of sulfonylation reactions in azetidine derivatives?

- Protecting groups : Temporarily block reactive sites (e.g., amino groups) to direct sulfonylation to the azetidine nitrogen .

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .

- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design .

Q. How do reaction byproducts form during sulfonamide synthesis, and how can they be minimized?

Common byproducts include:

- Over-sulfonylated derivatives : Controlled stoichiometry (1:1 amine:sulfonyl chloride ratio) and slow reagent addition mitigate this .

- Oxidation products : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) when handling sulfur-containing intermediates .

- Metal complexes : Trace metal ions (e.g., Cu²⁺) may coordinate with sulfonamides; chelating agents (e.g., EDTA) improve purity .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Molecular dynamics (MD) simulations : Assess solubility and membrane permeability based on logP and polar surface area .

- Docking studies : Screen against targets like DHPS using software such as AutoDock Vina .

- QSPR models : Correlate structural descriptors (e.g., Hammett σ constants) with antimicrobial activity .

Data Management and Interpretation

Q. How should researchers document synthetic protocols to ensure reproducibility?

Q. What statistical approaches are recommended for analyzing dose-response data in sulfonamide bioassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.